1-[(4-ethoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
1-[(4-Ethoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an ethoxyphenyl group attached to the triazole ring, which imparts unique chemical and biological properties.
Preparation Methods
The synthesis of 1-[(4-ethoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click chemistry” approach. This method involves the reaction of an azide with an alkyne to form the triazole ring. The ethoxyphenyl group can be introduced through a subsequent alkylation reaction.
Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. Solvent selection and purification techniques are also crucial to ensure the final product meets the desired specifications.
Chemical Reactions Analysis
1-[(4-Ethoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically affects the ethoxyphenyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may target the triazole ring or the ethoxyphenyl group, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as halides or amines. This reaction is often facilitated by the presence of a suitable leaving group.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to drive the reactions to completion.
Scientific Research Applications
1-[(4-Ethoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with biological macromolecules makes it a valuable tool in understanding biochemical pathways.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its triazole ring is known for its stability and bioactivity, making it a candidate for drug development in areas such as antimicrobial, antifungal, and anticancer therapies.
Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for enhancing the performance and durability of these materials.
Mechanism of Action
The mechanism of action of 1-[(4-ethoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The ethoxyphenyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
1-[(4-Ethoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid can be compared with other triazole derivatives, such as:
1-[(4-Methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid: Similar in structure but with a methoxy group instead of an ethoxy group. This slight difference can affect the compound’s reactivity and biological activity.
1-[(4-Chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid:
1-[(4-Nitrophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid: The presence of a nitro group introduces different electronic effects, impacting the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of the ethoxyphenyl group and the triazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(4-ethoxyphenyl)methyl]triazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-2-18-10-5-3-9(4-6-10)7-15-8-11(12(16)17)13-14-15/h3-6,8H,2,7H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXFBGCDEBSJJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2C=C(N=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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